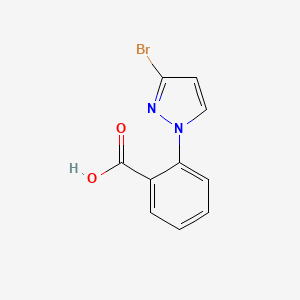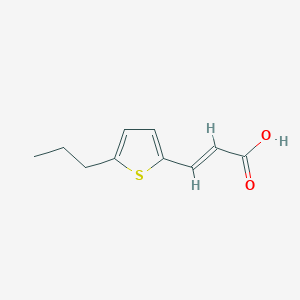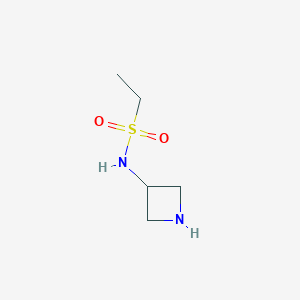
N-(azetidin-3-yl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(azetidin-3-yl)ethanesulfonamide: is a chemical compound with the molecular formula C5H12N2O2S It is known for its unique structure, which includes an azetidine ring and an ethanesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(azetidin-3-yl)ethanesulfonamide typically involves the reaction of azetidine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Azetidine+Ethanesulfonyl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-(azetidin-3-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
N-(azetidin-3-yl)ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(azetidin-3-yl)ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit enzymes involved in disease pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- N-(azetidin-3-yl)methanesulfonamide
- N-(azetidin-3-yl)propanesulfonamide
- N-(azetidin-3-yl)butanesulfonamide
Comparison: N-(azetidin-3-yl)ethanesulfonamide is unique due to its specific ethanesulfonamide group, which imparts distinct chemical and biological properties. Compared to its analogs with different alkyl chain lengths, it may exhibit different reactivity, solubility, and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C5H12N2O2S |
|---|---|
Poids moléculaire |
164.23 g/mol |
Nom IUPAC |
N-(azetidin-3-yl)ethanesulfonamide |
InChI |
InChI=1S/C5H12N2O2S/c1-2-10(8,9)7-5-3-6-4-5/h5-7H,2-4H2,1H3 |
Clé InChI |
NURAPUHDOHRJQG-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)NC1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


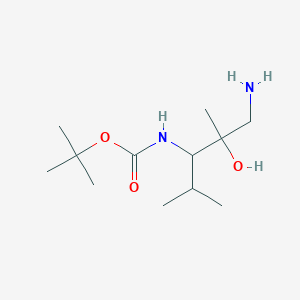
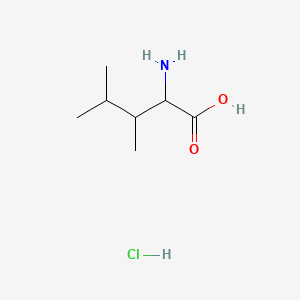
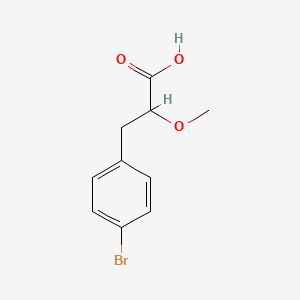
![N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine](/img/structure/B13532879.png)


![1-[2-(2-chlorophenyl)ethanesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13532913.png)
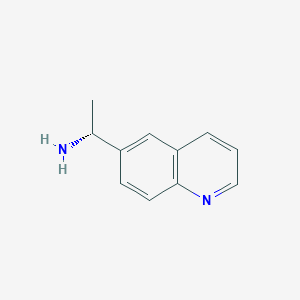
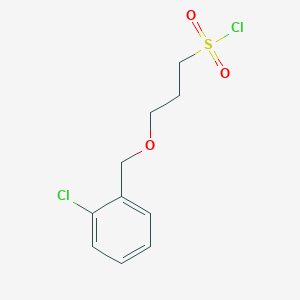


![2-{[(Tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid](/img/structure/B13532932.png)
